1-(2,4-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
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Description
1-(2,4-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
- The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for their potential use as antibacterial agents. Compounds with pyran, pyridine, pyridazine, pyrimidine, and thiazine derivatives were synthesized and showed high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anion Coordination Chemistry
- Protonated urea-based ligands, specifically those involving dimethylphenyl and pyridyl groups, were studied for their anion coordination chemistry. This research is crucial for understanding the interaction between urea derivatives and inorganic oxo-acids, which can lead to various applications in materials science and catalysis (Wu et al., 2007).
Corrosion Inhibition
- Urea derivatives, specifically triazinyl urea compounds, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Their strong adsorption on the metal surface leads to the formation of a protective layer, demonstrating their potential application in materials protection (Mistry et al., 2011).
Synthetic Chemistry
- Hindered ureas have shown unique reactivity under neutral conditions, making them suitable for facile carbamoylation of nucleophiles. This property can be particularly useful in synthetic chemistry for the preparation of a wide range of compounds, including those with potential pharmaceutical applications (Hutchby et al., 2009).
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-5-6-13(12(2)10-11)18-15(21)16-8-9-19-14(20)4-3-7-17-19/h3-7,10H,8-9H2,1-2H3,(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDCNCMQCOTHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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